molecular formula C12H13N3O3 B2824760 3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid CAS No. 1707566-31-1

3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid

Cat. No.: B2824760
CAS No.: 1707566-31-1
M. Wt: 247.254
InChI Key: LQEJRLKJUVWHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid is a synthetic organic compound characterized by a unique pyrazolo[1,5-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazines.

Scientific Research Applications

3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[3,4-d]pyrimidin-5-yl)-propionic acid: Similar structure but different ring system.

    3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)-propionic acid: Contains additional nitrogen atoms in the ring system.

Uniqueness

3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid is unique due to its specific pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications.

Properties

IUPAC Name

3-(2-cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11(17)3-4-14-5-6-15-10(12(14)18)7-9(13-15)8-1-2-8/h5-8H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEJRLKJUVWHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN(C(=O)C3=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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